N,N-Diethyl-2-nitrosoethan-1-amine
Description
Classification and Structural Features of C-Nitroso Compounds
C-nitroso compounds, characterized by a nitroso group (–N=O) bonded to a carbon atom, form a distinct class within the broader family of nitroso compounds. aquigenbio.comwikipedia.org Their structure and properties are heavily influenced by the nature of the organic moiety attached to the carbon. A key characteristic of many C-nitroso compounds is their existence in a dynamic equilibrium between monomeric and dimeric forms. at.ua
The monomeric form is typically blue or green, while the dimer, an azodioxide, is often colorless or pale yellow. wikipedia.orgat.ua This equilibrium is sensitive to environmental conditions such as the solvent, physical state (solid or solution), and temperature. at.ua Structurally, the monomer features a distinct N=O double bond. In the dimer, two molecules associate to form a central N=N bond with two oxygen atoms attached, which can exist as cis and trans isomers. wikipedia.org The bond lengths within these structures are revealing; for instance, the N–O bond is longer in the dimer compared to the monomer, reflecting a change from a double to a single bond character. at.ua The reactivity of the C-nitroso group is often compared to that of a carbonyl group, as it can undergo nucleophilic addition at the nitrogen atom. at.ua
Table 1: Structural Comparison of C-Nitroso Monomers and Dimers
| Feature | Monomer (R-N=O) | Dimer (Azodioxide) |
|---|---|---|
| Appearance | Typically blue or green colored. at.ua | Typically colorless or pale yellow. wikipedia.orgat.ua |
| Favored State | Favored in dilute solutions or at higher temperatures. wikipedia.org | Favored in the solid state. wikipedia.org |
| Key Bond | C-N=O | R-N(O)-N(O)-R |
| Isomerism | Not applicable | Exists as cis and trans isomers. wikipedia.org |
| N-O Bond Length | Shorter (double bond character). at.ua | Longer (single bond character). at.ua |
| Reactivity | The monomeric form is active as a free radical spin scavenger. researchgate.net | Generally less reactive than the monomer. wikipedia.org |
Overview of Ethanamine Derivatives in Organic Chemistry
Ethanamine, commonly known as ethylamine, is a fundamental primary amine with the chemical formula CH₃CH₂NH₂. safrole.comwikipedia.org As a derivative of ammonia (B1221849), it possesses a lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics. safrole.com These properties make ethanamine and its derivatives exceptionally versatile and widely used building blocks in organic synthesis and industrial chemistry. safrole.comwikipedia.org
Derivatives of ethanamine are integral to the production of a vast array of chemical products. They serve as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals like herbicides (e.g., atrazine), and polymers. safrole.comwikipedia.org The amine functional group readily reacts with various electrophiles. For instance, reactions with acyl chlorides produce amides, while reactions with alkylating agents yield secondary, tertiary, and quaternary amines. youtube.com A prominent example of a more substituted ethanamine derivative is N,N-diethylethanamine (triethylamine), a common organic base used in a multitude of chemical transformations, such as the synthesis of esters and amides. atamanchemicals.com The structural diversity of ethanamine derivatives allows for the fine-tuning of chemical properties to suit specific applications.
Table 2: Examples of Ethanamine Derivatives and Their Applications
| Compound Name | Chemical Formula | Key Application Area(s) |
|---|---|---|
| Ethanamine (Ethylamine) | CH₃CH₂NH₂ | Precursor in synthesis of herbicides and rubber products. safrole.comwikipedia.org |
| N,N-Diethylethanamine (Triethylamine) | N(CH₂CH₃)₃ | Organic base in synthesis (e.g., esters, amides), catalyst. atamanchemicals.com |
| Ethane-1,2-diamine (Ethylenediamine) | C₂H₄(NH₂)₂ | Building block for chelation agents (e.g., EDTA), fungicides, and pharmaceuticals. wikipedia.org |
| N,N-Diethyl-2-phenylethanamine | C₁₂H₁₉N | Used in chemical synthesis. nih.gov |
Research Trajectories for Alkyl-Substituted Nitrosoamines
Research into alkyl-substituted nitrosoamines, a major subclass of N-nitroso compounds, has been extensive and is driven by their significant biological and chemical properties. nih.govmdpi.com These compounds, which feature an alkyl group and a nitroso group attached to a nitrogen atom, are primarily studied for their mechanisms of formation, biological activity, and detection. aquigenbio.comnih.gov
A significant portion of research has focused on the carcinogenic nature of many N-nitroso compounds. nih.govwho.int They generally act as pro-carcinogens that require metabolic activation to exert their effects. nih.gov This has led to in-depth investigations into their metabolism, the DNA adducts they form, and the cellular repair pathways that counteract the damage. nih.gov Consequently, N-nitroso compounds also serve as valuable tools in cancer research to understand the multifactorial causes of the disease. who.int
Another major research trajectory involves their formation and detection. N-nitroso compounds can be formed from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrites. aquigenbio.com This has raised concerns about their presence as impurities in various products, including food, tobacco smoke, and, more recently, pharmaceutical drugs, prompting significant analytical and regulatory efforts. nih.govmdpi.com Furthermore, the fundamental chemistry of these compounds, including their synthesis, decomposition mechanisms, and reactivity, remains an active area of academic and industrial research. acs.orgacs.org
Table 3: Key Research Areas for Alkyl-Substituted Nitrosoamines
| Research Area | Focus of Investigation | Significance |
|---|---|---|
| Carcinogenesis & Toxicology | Mechanisms of metabolic activation, DNA damage, and repair. nih.govdtic.mil | Understanding health risks and the molecular basis of cancer. who.int |
| Formation & Detection | Formation from precursors (amines, nitrites); detection as impurities in drugs and consumer products. aquigenbio.comnih.gov | Ensuring product safety and informing public health guidelines. mdpi.com |
| Organic Synthesis | Use as nitrosating agents, oxidizing agents, and intermediates for heterocyclic compounds. aquigenbio.com | Development of new synthetic methods for pharmaceuticals and functional materials. aquigenbio.com |
| Reaction Mechanisms | Studies on thermal decomposition, rearrangements, and interactions with other molecules. acs.org | Fundamental understanding of their chemical behavior and stability. acs.org |
Structure
3D Structure
Properties
CAS No. |
62837-29-0 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N,N-diethyl-2-nitrosoethanamine |
InChI |
InChI=1S/C6H14N2O/c1-3-8(4-2)6-5-7-9/h3-6H2,1-2H3 |
InChI Key |
PAVJSBGLMRCSOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms
Direct Nitrosation of Carbon Centers
Direct C-nitrosation involves the substitution of a hydrogen atom on a carbon with a nitroso (-NO) group. This transformation is a direct route to C-nitroso compounds, though its application to unactivated aliphatic systems presents specific challenges.
The nitrosation of aliphatic carbon atoms typically requires the presence of an adjacent electron-withdrawing group to activate the C-H bond for substitution. nih.govorganicreactions.org Common nitrosating agents include alkyl nitrites, such as isopentyl nitrite (B80452) or tert-butyl nitrite, often used in the presence of an acid catalyst like hydrogen chloride (HCl) or with acetyl chloride. nih.govacs.org The reaction mechanism often involves the formation of a nitrosonium ion (NO+) or a related electrophilic species that attacks the carbon center.
For a substrate like N,N-diethylethanamine, direct nitrosation at the C-2 position would be challenging due to the lack of a strong electron-withdrawing group. Furthermore, nitrosation at primary or secondary carbon atoms frequently results in the formation of the more stable isomeric oxime (C=NOH) through tautomerization, especially if a hydrogen atom is present on the nitrosated carbon. nih.gov
Table 1: General Conditions for Direct C-Nitrosation of Activated Methylene Compounds
| Activating Group | Substrate Example | Nitrosating Agent | Catalyst/Co-reagent | Product Type |
| Ketone | 3-Methyl-2-butanone | Alkyl Nitrite | HCl | α-Oximino ketone |
| Ester | Diethyl malonate | Sodium Nitrite | Acetic Acid | Hydroxyimino derivative |
| Aryl | Toluene | Nitrosonium tetrafluoroborate | Acetonitrile (B52724) (solvent) | Nitrosoarene |
This table presents illustrative examples of C-nitrosation on activated carbon centers and does not represent a direct synthesis of the subject compound.
Historically, C-nitrosation reactions have been performed using stoichiometric amounts of nitrosating agents and acidic promoters. However, modern synthetic chemistry seeks more efficient catalytic methods. While catalytic N-nitrosation of amines has been developed, catalytic C-H nitrosation of unactivated alkanes remains a significant challenge. acs.org Research into metal-catalyzed C-H functionalization offers potential future pathways but is not yet a standard method for this specific transformation. Most preparative methods for aliphatic C-nitroso compounds still rely on stoichiometric reagents. nih.gov
Functional Group Interconversions Leading to Nitroso Moieties
An alternative to direct C-H nitrosation is the conversion of other functional groups at the target carbon position into a nitroso group. This approach often involves multi-step syntheses starting from more readily available precursors.
The oxidation of primary amines can yield C-nitroso compounds. In this strategy, a precursor molecule containing a primary amino group at the C-2 position, such as N¹,N¹-diethyl-ethane-1,2-diamine, would be required. The oxidation of the primary amine function to a nitroso group can be achieved using various oxidizing agents.
Common reagents for this transformation include Caro's acid (peroxymonosulfuric acid) and Oxone® (potassium peroxymonosulfate). nih.gov Peroxy acids, such as peracetic acid, have also been employed to oxidize primary amines to their corresponding nitroso derivatives, which often exist as dimers in their isolated form. nih.gov
Table 2: Oxidizing Agents for Converting Primary Amines to Nitroso Compounds
| Oxidizing Agent | Substrate Type | Typical Conditions |
| Caro's Acid (H₂SO₅) | Primary aminoalkanes | Controlled temperature |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Primary aminoalkanes | Biphasic system with acetone |
| Peracetic Acid (CH₃CO₃H) | Primary amines | Dichloromethane (B109758) solvent |
| Hydrogen Peroxide / Catalyst | Aromatic amines | Tungstate or Molybdate catalyst |
This table provides general examples of amine oxidation and is not specific to the synthesis of N,N-Diethyl-2-nitrosoethan-1-amine.
Photoaddition reactions provide a powerful method for forming C-nitroso compounds by creating a C-C and a C-N bond simultaneously. A key example is the photoaddition of N-nitroso compounds to alkenes. nih.govacs.org In the context of synthesizing this compound, this could hypothetically involve the reaction of a nitrosamine (B1359907) with a vinylamine precursor, although the reactivity of such a substrate would need careful consideration.
A more general and widely applicable method is the photoaddition of a nitrosyl donor across a carbon-carbon double bond. cdnsciencepub.com This reaction, when carried out in the presence of an acid, can proceed via an electrophilic radical attack mechanism. cdnsciencepub.comresearchgate.net For example, the photolysis of a nitrosamine in the presence of an alkene and acid generates an aminium radical, which adds to the alkene. The resulting carbon-centered radical is then trapped by nitric oxide. nih.govacs.org As with other methods, the initial C-nitroso adduct may isomerize to the corresponding oxime if an alpha-hydrogen is available. nih.govacs.org
Table 3: Examples of Photoaddition Reactions for C-Nitroso Compound Formation
| Reactant 1 | Reactant 2 | Conditions | Product Feature |
| N-Nitrosopiperidine | Cyclohexene | UV light, Methanol, HCl | 1-Nitroso-2-piperidinocyclohexane |
| Dimethylnitrosamine | Norbornene | UV light, Acid | C-nitroso adduct |
| N-Nitroso-N-hexylacetamide | Cyclohexane | UV light | Dimeric nitrosocyclohexane (minor) |
This table illustrates the general principle of photoaddition for forming C-nitroso compounds.
Strategies for Incorporating N,N-Diethylamino Functionality
The successful synthesis of the target compound relies on the effective incorporation of the N,N-diethylamino group into a suitable two-carbon chain. This is typically achieved through nucleophilic substitution or addition reactions involving diethylamine (B46881).
A common and robust method is the alkylation of diethylamine with a two-carbon electrophile. For instance, reacting diethylamine with a molecule like 2-chloroethanol (B45725) or 2-bromoethylamine would yield N,N-diethylethanolamine or N,N-diethylethylenediamine, respectively. These products can then serve as precursors for subsequent reactions to introduce the nitroso group at the second carbon. N,N-Diethylethanolamine is a particularly versatile precursor for various derivatives. atamanchemicals.com
Table 4: Methods for Incorporating the N,N-Diethylaminoethyl Moiety
| Diethylamine Reactant | Reagent | Product |
| Diethylamine | 2-Chloroethanol | N,N-Diethylethanolamine |
| Diethylamine | 2-Chloroethylamine | N,N-Diethylethylenediamine |
| Diethylamine | Ethylene Oxide | N,N-Diethylethanolamine |
| Diethylamine | Thiirane | N,N-Diethylaminoethanethiol google.com |
This table outlines common strategies for synthesizing precursors containing the N,N-diethylaminoethyl group.
Amine Alkylation Approaches
Amine alkylation, a type of nucleophilic aliphatic substitution, is a direct method for forming carbon-nitrogen bonds. wikipedia.org In this approach, an amine acts as a nucleophile, attacking an electrophilic alkyl halide. For the synthesis of this compound, this would theoretically involve the reaction of diethylamine with a suitable 2-nitrosoethylating agent, such as 1-halo-2-nitrosoethane.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the carbon atom bearing the halogen, displacing the halide ion and forming a new C-N bond. The initial product is a diethyl-(2-nitrosoethyl)ammonium salt, which is then deprotonated by a base (often excess diethylamine) to yield the final tertiary amine product. libretexts.org
A significant challenge in this method is controlling the selectivity. The product, a tertiary amine, is also nucleophilic and can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org This over-alkylation is a common side reaction. wikipedia.org To mitigate this, reaction conditions such as stoichiometry, temperature, and the choice of base must be carefully controlled.
Table 1: Theoretical Amine Alkylation Approach
| Reactant 1 | Reactant 2 | Proposed Mechanism | Key Challenges |
|---|
Coupling Reactions Involving Diethylamine Precursors
Coupling reactions offer an alternative route for C-N bond formation. Reductive amination, also known as reductive alkylation, is a prominent example where an amine is condensed with a carbonyl compound to form an imine or iminium ion, which is subsequently reduced to an amine. researchgate.net
Theoretically, this compound could be synthesized by the reductive amination of diethylamine with nitrosoacetaldehyde. In this process, diethylamine would first react with the aldehyde to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium borohydride or through catalytic hydrogenation to yield the target product. researchgate.net This method is advantageous as it often avoids the issue of over-alkylation seen in direct alkylation. jocpr.com
Transition metal-catalyzed coupling reactions represent another sophisticated approach. Catalysts based on palladium, ruthenium, or iridium can facilitate the N-alkylation of amines using alcohols as alkylating agents. jocpr.comionike.com A hypothetical route could involve the coupling of diethylamine with 2-nitrosoethanol in the presence of a suitable transition-metal catalyst.
Mechanistic Studies of Reaction Pathways in Synthesis
Understanding the reaction mechanism is crucial for optimizing synthetic routes and minimizing by-products. This involves identifying key intermediates and transition states that govern the reaction pathway.
Proposed Intermediate Formation and Transition States
In the amine alkylation pathway, the reaction proceeds through the formation of a trialkylammonium salt as a primary intermediate. libretexts.org The transition state for this SN2 reaction involves the simultaneous formation of the C-N bond and cleavage of the C-X (halide) bond.
For the reductive amination route, the key intermediate is an iminium ion, formed from the condensation of diethylamine with a carbonyl group. researchgate.net This electrophilic intermediate is then attacked by a hydride from the reducing agent. In some cases, particularly with secondary amines, an enamine intermediate can form, which then undergoes reduction. rsc.org
The nitrosation step to form the nitroso group itself involves specific intermediates. For instance, in electrochemical N-nitrosation, the reaction can proceed through the oxidation of a nitrite anion to a nitrogen dioxide radical (NO₂•). This radical can dimerize to form dinitrogen tetroxide (N₂O₄), which acts as the nitrosating agent. researchgate.net While this applies to N-nitrosation, the handling and introduction of the C-nitroso group would involve similarly reactive intermediates that are prone to side reactions. nih.gov
Role of Catalysts and Reaction Environment
The reaction environment and the presence of catalysts play a pivotal role in directing the outcome of the synthesis.
In amine alkylation , the reaction is often performed in the presence of a base to neutralize the hydrohalic acid produced, driving the equilibrium towards the product. nih.gov The choice of solvent can also influence the reaction rate and selectivity.
In catalytic coupling reactions , the catalyst is central to the entire transformation. For example, in reductive amination using alcohols, ruthenium or iridium complexes can act as catalysts. rsc.orgorganic-chemistry.org The reaction environment, including temperature and pressure, significantly affects catalyst activity and product yield. chalmers.se For instance, palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is an effective system for reductive amination at room temperature. jocpr.com The catalyst's role involves activating the substrates and facilitating the key bond-forming steps. Asymmetric catalysis, using chiral ligands with metal catalysts, can even achieve enantioselective synthesis of chiral amines. frontiersin.org
Table 2: Influence of Catalysts and Environment
| Synthetic Route | Catalyst/Reagent | Role | Environmental Factors |
|---|---|---|---|
| Amine Alkylation | Base (e.g., K₂CO₃, Et₃N) | Acid scavenger | Solvent polarity, Temperature |
| Reductive Amination | Pd/C, Ru/Al₂O₃, Ra-Ni | Hydrogenation catalyst | Hydrogen source (H₂, HCOOH·NH₃), Temperature, Pressure |
By-product Analysis and Formation Mechanisms in Synthetic Routes
A critical aspect of developing a synthetic route is the identification and minimization of by-products.
In amine alkylation reactions, the most common by-product is the quaternary ammonium salt resulting from over-alkylation of the desired tertiary amine product. libretexts.org Another potential side reaction is elimination, where the alkyl halide undergoes dehydrohalogenation to form an alkene, particularly if the reaction conditions are strongly basic or at elevated temperatures. youtube.com
In reductive amination , potential by-products can arise from the reduction of the starting carbonyl compound to its corresponding alcohol before amination occurs. Self-condensation of the carbonyl compound can also lead to impurities.
Furthermore, the nitroso group itself is highly reactive. It can be easily oxidized to a nitro group or reduced to an amine, leading to a range of impurities if the reaction conditions are not carefully controlled. nih.govnih.gov The instability of nitroso compounds can also lead to dimerization or rearrangement products. nih.gov For instance, primary and secondary nitrosoalkanes can isomerize to oximes. nih.gov During synthesis, degradation of starting materials or intermediates, especially under harsh conditions like high temperature or pressure, can also contribute to by-product formation. chalmers.se
Chemical Reactivity and Transformation Pathways
Photochemical Transformations of Nitroso Groups
The nitroso group is a known chromophore, and its absorption of ultraviolet or visible light can initiate a series of chemical reactions. The photochemistry of nitroso compounds, particularly nitrosoalkanes, typically involves the excitation of an electron from a non-bonding orbital on the oxygen or nitrogen to an antibonding π* orbital (n → π* transition). libretexts.org
Light-Induced Isomerization and Fragmentation
Upon photoexcitation, C-nitroso compounds can undergo several transformations. A primary pathway for primary and secondary nitrosoalkanes is isomerization into the more stable oxime form. wikipedia.org In the case of N,N-Diethyl-2-nitrosoethan-1-amine, this would involve an intramolecular hydrogen shift to form an oxime, although this pathway competes with fragmentation.
Fragmentation is another significant photochemical process. The absorption of light can lead to the homolytic cleavage of the carbon-nitrogen bond (C-N) or the nitrogen-oxygen bond (N-O). The cleavage of the C-N bond is a common pathway, resulting in the formation of a nitric oxide radical (•NO) and an alkyl radical.
Radical Intermediates in Photoreactions
Photolysis of nitroso compounds is characterized by the formation of radical intermediates. wikipedia.org For instance, the photolysis of related nitrosamines in aqueous solutions has been shown to produce a nitrosamine (B1359907) radical anion and nitric oxide via a triplet excited state. nih.gov This nitrosamine radical anion can then undergo further reactions, including dissociation to yield another molecule of nitric oxide. nih.gov The production of such radical anions has been confirmed through techniques like low-temperature Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov
In the context of this compound, photochemical excitation would likely lead to the formation of radical species as described in the table below.
| Photochemical Process | Generated Intermediates/Products | Description |
| C-N Bond Cleavage | Diethylaminoethyl radical + Nitric oxide radical (•NO) | Homolytic fission of the bond connecting the nitroso group to the ethyl chain. |
| Isomerization | N,N-diethyl-1-aminoethan-2-one oxime | Intramolecular hydrogen transfer, a common reaction for primary and secondary nitrosoalkanes. wikipedia.org |
| Radical Anion Formation | This compound radical anion | Can be formed via electron transfer processes, leading to further fragmentation. nih.gov |
Redox Chemistry of the Nitroso Functional Group
The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to both reduction and oxidation reactions. britannica.com
Reduction Pathways to Amines or Hydrazines
The nitroso group can be readily reduced to either an amine or a hydrazine (B178648) derivative, depending on the reducing agent and reaction conditions. wikipedia.org The reduction to the corresponding primary amine is a common transformation. cdnsciencepub.com
Various reagents are effective for the reduction of nitroso compounds. Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is a widely used method. wikipedia.orgcdnsciencepub.com Chemical reducing agents such as zinc dust in the presence of an acid or ammonium (B1175870) chloride are also employed. wikipedia.orggoogle.com
| Reducing Agent | Product Type | Reference |
| Zinc and Acetic Acid | Hydrazine | google.com |
| Zinc / NH4Cl | Hydroxylamine (B1172632) / Amine | wikipedia.org |
| Catalytic Hydrogenation (Pd/C, Raney Ni) | Amine | wikipedia.orgcdnsciencepub.com |
| Lithium Aluminium Hydride | Amine | wikipedia.org |
| Zinc-Ammonia-Ammonium Carbonate | Hydrazine | rsc.org |
For this compound, reduction would yield N,N-diethylethane-1,2-diamine or the corresponding hydrazine derivative.
Oxidation to Nitro Compounds
The nitroso group can be oxidized to a nitro (-NO2) group. britannica.com This conversion can be achieved using various oxidizing agents. Ozone has been shown to be an effective reagent for the oxidation of aliphatic nitroso compounds to their corresponding nitro derivatives in good yields. google.com Other oxidizing agents include hydrogen peroxide, often catalyzed by molybdenum salts. organic-chemistry.org This oxidation transforms this compound into N,N-Diethyl-2-nitroethan-1-amine.
Nucleophilic and Electrophilic Reactions Involving the Nitroso Moiety
The nitroso group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile, although its electrophilic character is more commonly exploited in synthesis.
The nitrogen atom of the nitroso group is electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. researchgate.net A wide range of nitrogen nucleophiles, including primary amines and hydrazines, have been shown to react with the nitroso group. scilit.com Phenolic compounds can also act as nucleophiles, attacking the nitroso group. rsc.orgrsc.org
Conversely, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophilic center. In certain organocatalytic reactions, such as the α-oxygenation of carbonyl compounds, nitrosobenzene (B162901) has been observed to act as an electrophile at the oxygen atom rather than the nitrogen. stackexchange.com This reactivity is influenced by the specific reaction conditions and the nature of the catalyst. stackexchange.com The denitrosation of nitrosamines in acidic solutions can occur without catalysis by added nucleophiles, suggesting a complex mechanism that can vary with the reaction environment. nih.gov
| Reaction Type | Reactant | Role of Nitroso Group | Resulting Interaction | Reference |
| Nucleophilic Attack | Amines, Hydrazines | Electrophile | Attack at the nitroso nitrogen. | scilit.com |
| Nucleophilic Attack | Phenolates | Electrophile | Attack at the nitroso nitrogen. | rsc.orgrsc.org |
| Ene Reaction | Alkenes | Electrophile | The nitroso compound acts as an electrophile. | researchgate.netucl.ac.uk |
| α-Oxygenation | Proline enamine | Electrophile (at Oxygen) | Nucleophilic attack on the nitroso oxygen. | stackexchange.com |
Stability and Degradation Under Various Chemical Conditions
The stability of this compound is a critical aspect of its chemical profile, with thermal and hydrolytic pathways being the primary routes of degradation.
While specific kinetic parameters for the thermal decomposition of this compound are not extensively documented, the thermal behavior of related N-nitrosamines provides significant insights. The thermal stability of N-nitroso compounds can be influenced by molecular structure, particularly by the nature of substituents. For instance, studies on N-nitrosoamides have shown that electron-releasing groups can decrease thermal stability, while electron-withdrawing groups tend to increase it. nih.gov The polarity of the solvent also plays a role, with increased solvent polarity leading to greater lability of N-nitrosoamides. nih.gov
The decomposition of nitrosamines is a complex process that can be catalyzed by various factors. For many nitrosamines, thermal decomposition is understood to be a base-catalyzed process. nih.gov The activation energy for the thermal degradation of several nitrosamines has been found to be approximately 100 kJ/mol, highlighting a significant energy barrier to decomposition. nih.gov The thermal decomposition of N-nitrosodimethylamine (NDMA) can be influenced by temperature and relative humidity, with higher values of both leading to an increased rate of formation from precursor molecules in some contexts. jst.go.jp
Table 1: Factors Influencing Thermal Stability of N-Nitroso Compounds
| Factor | Effect on Stability | Reference |
| Electron-releasing substituents | Decrease | nih.gov |
| Electron-withdrawing substituents | Increase | nih.gov |
| Increased solvent polarity | Decrease (for N-nitrosoamides) | nih.gov |
| Base catalysis | Promotes decomposition | nih.gov |
This table provides a general overview based on studies of related N-nitroso compounds.
The hydrolytic stability of this compound is influenced by pH. N-nitrosamines can undergo decomposition in aqueous solutions, and this process is often pH-dependent. Generally, the photolytic decomposition of nitrosamines is faster in acidic solutions compared to neutral or basic conditions. nih.gov
The hydrolysis of related N-nitroso compounds, such as N-nitrosoureas, has been studied kinetically. In basic solutions, the hydrolysis can proceed through the attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down. rsc.org In acidic conditions, the hydrolysis of certain N-nitro amides follows an A1 acid-catalyzed mechanism. rsc.org For this compound, which lacks a carbonyl group, the mechanism of hydrolysis would differ but is expected to be influenced by pH. The hydrolysis of N-nitrosodimethylamine is not considered a major fate process under typical environmental conditions, showing little change in concentration in lake water over extended periods in the dark. nih.gov
Solvolysis, a reaction where the solvent acts as the nucleophile, is a potential degradation pathway. For this compound, in protic solvents like water or alcohols, the solvent molecule could participate in the cleavage of the N-N bond, particularly under conditions that favor the protonation of the nitroso group.
Reactivity of the Tertiary Amine Moiety in the Compound
The tertiary amine portion of this compound is a key center of reactivity, participating in acid-base reactions and interactions with electrophiles.
The basicity of the tertiary amine in this compound is significantly influenced by the presence of the electron-withdrawing nitroso group. Generally, nitrosamines are considered very weak bases. The protonation of dialkylnitrosamines occurs at the oxygen atom of the nitroso group rather than the nitrogen atom of the amine. nih.gov The pKa for the O-protonated form of N-nitrosodimethylamine (NDMA) and other dialkylnitrosamines is less than 1, indicating that they are very weak bases. nih.gov
In non-polar solvents, dialkylnitrosamines like N-nitrosodiethylamine have been shown to form hydrogen-bonded complexes with acids such as trichloroacetic acid. epa.gov The equilibrium constants for the formation of these complexes are influenced by the electron-donating ability of the alkyl substituents. epa.gov
Table 2: pKa Values of Conjugate Acids of Structurally Related Amines
| Amine | pKa of Conjugate Acid | Reference |
| Diethylamine (B46881) | 10.98 | |
| Triethylamine (B128534) | 10.75 | |
| N-Nitrosodimethylamine | < 1 | nih.gov |
This table provides context for the expected basicity of this compound.
The equilibrium in an acid-base reaction will favor the side with the weaker acid and weaker base. rsc.org Given the very low basicity of N-nitrosamines, in the presence of a strong acid, the equilibrium will lie far to the side of the protonated nitrosamine.
The tertiary amine nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles. A characteristic reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium salt.
While the nitroso group's electron-withdrawing nature reduces the nucleophilicity of the nitrogen atom compared to a simple trialkylamine, reactions with potent electrophiles are still possible. It is noteworthy that quaternary amines themselves can act as precursors in the formation of nitrosamines under certain conditions, a process that involves dealkylation. freethinktech.comnih.gov
The ozonolysis of diethylamine derivatives, particularly tertiary amines, provides insight into a potential transformation pathway for this compound, although the direct ozonolysis of N-nitrosamines is not well-documented in this context. The reaction of ozone with tertiary amines in aqueous solution primarily leads to the formation of the corresponding amine oxide and singlet oxygen. rsc.org A secondary pathway involves the formation of a secondary amine and an aldehyde. rsc.org
A study on the atmospheric ozonolysis of diethylamine and triethylamine revealed the formation of several nitrogen- and oxygen-containing products. nih.gov For triethylamine, a close structural analog to the amine moiety of the target compound, the reaction proceeds with an initial transformation to diethylamine and the release of acetaldehyde. The diethylamine is then further converted, with N-ethylethanimine being a dominant product from diethylamine ozonolysis. nih.gov
The formation of N-nitrosodimethylamine (NDMA) has been observed during the ozonation of water containing dimethylamine (B145610) (DMA). bath.ac.uk The proposed mechanism for this involves the formation of hydroxylamine as an intermediate from the oxidation of DMA, which then reacts with another DMA molecule. nih.gov This suggests that under ozonolysis conditions, complex reactions can occur, potentially leading to the formation of nitrosamines from amine precursors.
Advanced Analytical Methodologies for Characterization
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both the qualitative identification and quantitative analysis of NDEA.
Due to its volatile nature, N-Nitrosodiethylamine is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). gcms.czmdpi.com In this technique, the sample is first vaporized and separated based on its boiling point and interactions with a chromatographic column (GC). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner.
The resulting mass spectrum serves as a molecular "fingerprint." For NDEA, the molecular ion ([M]⁺) is observed at an m/z of 102. The fragmentation pattern includes characteristic ions that aid in its definitive identification. nih.gov Common fragmentation pathways for nitrosamines include the loss of the nitroso group (•NO), corresponding to a loss of 30 Da. nih.gov
Table 4: Key Mass Spectrometry Data for N-Nitrosodiethylamine (NDEA) using Electron Impact (EI) Ionization
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Identity of Fragment |
| 102 | High | [M]⁺ (Molecular Ion) |
| 72 | Moderate | [M - NO]⁺ |
| 57 | Moderate | [C₄H₉]⁺ |
| 56 | Moderate | [C₄H₈]⁺ |
| 44 | High | [C₂H₆N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
| 29 | High | [C₂H₅]⁺ |
Source: Adapted from MassBank nih.gov and other GC-MS studies researchgate.net. Relative intensities can vary between instruments.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Non-Volatile Species
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of a wide range of nitrosamines, particularly those that are less volatile or thermally labile. sigmaaldrich.com Due to the high polarity and low molecular weight of many nitrosamines, developing robust LC methods can be challenging, as conventional C18 columns may offer insufficient retention. windows.net
LC-MS/MS methods provide high selectivity and sensitivity through techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored. windows.netsemanticscholar.org For instance, in the analysis of N-Nitrosodiethanolamine (NDELA), a non-volatile nitrosamine (B1359907), an MRM transition of m/z 135.0 → 74.1 is typically used for quantification, with a secondary transition to m/z 104.0 for confirmation. semanticscholar.orglongdom.org The use of deuterated internal standards, such as NDMA-d6 and NDPA-d14, is common for accurate quantification. researchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of LC with the precise mass measurement capabilities of HRMS, offering an alternative to traditional GC-MS methods and enabling the detection of both GC-amenable and non-GC-amenable nitrosamines. researchgate.netnih.gov
| Compound | Precursor Ion (Q1) | Product Ion (Q2) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | 75.1 | 58.1 | 40 | 16 |
| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.0 | 40 | 15 |
| N-Nitrosodiethanolamine (NDELA) | 135.1 | 104.1 | 40 | 8 |
| N-Nitrosopyrrolidine (NPYR) | 101.1 | 55.1 | 40 | 21 |
| N-Nitrosopiperidine (NPIP) | 115.1 | 69.0 | 40 | 28 |
| N-Nitrosodi-n-propylamine (NDPA) | 131.1 | 89.1 | 40 | 20 |
| N-Nitrosodi-n-butylamine (NDBA) | 159.1 | 103.1 | 40 | 21 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of nitroso compounds, providing highly accurate mass measurements that facilitate unambiguous elemental composition assignment. researchgate.netnih.gov This capability is crucial for distinguishing target analytes from isobaric interferences, thus minimizing the risk of false-positive identifications. nih.gov
In a typical workflow, HRMS instruments conduct a full scan mass spectrum at high resolution (e.g., 60,000) to detect potential compounds. nih.gov This is often followed by data-dependent tandem mass spectrometry (dd-MS2), where precursor ions of interest are fragmented to obtain structural information. nih.gov For example, a strategy for analyzing carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) used the high-resolution accurate mass of the hydroxyl radical (•OH, 17.0027 Da) to screen for all derivatized aldehydes. nih.gov This accurate mass data prevents confusion with other potential losses, such as ammonia (B1221849) (NH3, 17.0266 Da). nih.gov The use of HRMS offers excellent selectivity for detecting both volatile and non-volatile nitrosamines, making it a versatile alternative to methods that might require separate analytical systems. researchgate.net
Ionization Techniques (e.g., ESI, APCI, CI, DART-MS) in Nitroso Compound Analysis
The choice of ionization technique is critical for achieving optimal sensitivity in the mass spectrometric detection of nitrosamines. The most common interfaces for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). plasmion.com
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile, and large molecules. plasmion.comyoutube.com It works by creating fine, charged droplets from which ions are desorbed into the gas phase. While effective for many compounds, its efficiency for small, volatile nitrosamines like NDMA can be poor. plasmion.comjapsonline.com Some methods utilize heated ESI (HESI) to improve performance for certain nitrosamines. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally the preferred method for analyzing small, less polar, and volatile nitrosamines. plasmion.comyoutube.com In APCI, the sample is first vaporized by a heated nebulizer, and then analyte molecules are ionized in the gas phase through chemical reactions with reagent ions generated by a corona discharge. plasmion.com This process is more efficient for compounds that are not easily ionized in solution. researchgate.net Studies comparing ionization techniques have shown that APCI can provide 2 to 20 times higher sensitivity for nitrosamines than ESI. researchgate.net However, a key consideration for APCI is that the analyte must be thermally stable to withstand the vaporization step. youtube.com
Chemical Ionization (CI): Chemical Ionization is typically used in conjunction with Gas Chromatography (GC-MS) and involves the ionization of an analyte through reaction with ions of a reagent gas.
Direct Analysis in Real Time (DART-MS): DART is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation, but its application is less commonly cited in routine quantitative nitrosamine analysis compared to LC- and GC-based methods.
| Characteristic | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization after thermal vaporization. plasmion.com |
| Analyte Polarity | Best for polar, pre-ionized compounds. plasmion.com | Effective for less polar to non-polar compounds. youtube.com |
| Analyte Volatility | Volatility not required. youtube.com | Some volatility is necessary. plasmion.com |
| Thermal Stability | Ideal for thermally labile compounds. youtube.com | Requires analyte to be thermally stable. youtube.com |
| Typical Analytes | Large macromolecules, polar pharmaceuticals. plasmion.com | Small volatile nitrosamines (e.g., NDMA, NDEA), polyaromatic hydrocarbons. youtube.com |
| Common Observation | Poor response for many small nitrosamines. japsonline.com | Often provides significantly higher sensitivity for nitrosamines. researchgate.net |
Chromatographic Separation Techniques
Effective chromatographic separation is essential to resolve target nitrosamines from complex sample matrices, preventing ion suppression in the mass spectrometer and ensuring accurate quantification.
Gas Chromatography (GC) for Separation of Complex Mixtures
Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the analysis of volatile and thermally stable nitrosamines. nih.govacs.org It offers high-resolution separation, making it suitable for complex mixtures. nih.gov A fast GC-MS method has been developed for the quantitative determination of a wide range of low molecular weight nitrosamines, including NDEA and NDMA. nih.gov
The selection of the GC column is critical for achieving good separation. A DB-CAM column (30.0 m × 0.32 mm, 0.5 µm) with helium as the carrier gas has been used for the estimation of NDMA and NDEA in drug substances. researchgate.net In another method, a silica (B1680970) capillary column (DB-5MS UI) was used to separate eight secondary amines after derivatization. mdpi.com Electron Impact (EI) is a common ionization source used in GC-MS for nitrosamine analysis. nih.gov
| Parameter | Condition |
|---|---|
| Column | DB-CAM (30.0 m x 0.32 mm, 0.5 µm) |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Ion Source Temperature | 200°C |
| Interface Temperature | 200°C |
| Injection Mode | Splitless mdpi.com |
| Acquisition Mode | SIM (Selected Ion Monitoring) |
Liquid Chromatography (LC) Method Development
Developing a robust LC method is fundamental for the reliable quantification of nitrosamines. japsonline.com The process involves the careful optimization of several parameters to achieve adequate retention, resolution, and peak shape.
Column Selection: Due to the polar nature of many nitrosamines, standard C18 columns can provide poor retention. windows.net Alternative stationary phases are often employed. An ACE C18-AR column has been used for NDMA quantification, while a Kinetex F5 column is also cited for its utility in separating a suite of eight nitrosamines. windows.netjapsonline.com For the analysis of NDELA in an ethanolamine (B43304) matrix, a cation exchange column was used to reduce ion suppression and improve sensitivity. semanticscholar.org
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier. The addition of an acid, such as 0.1% or 0.2% formic acid, to the aqueous phase is common to promote protonation and improve peak shape in positive ionization mode. japsonline.comresearchgate.net Methanol is frequently used as the organic mobile phase. windows.netjapsonline.com
Gradient Elution: Gradient elution, where the proportion of the organic mobile phase is increased over time, is generally used to elute nitrosamines with a range of polarities within a reasonable run time. japsonline.com A typical gradient might start with a low percentage of organic solvent to retain polar analytes, followed by a ramp to a high percentage to elute more hydrophobic compounds. windows.netjapsonline.com
| Parameter | Method 1 (for NDMA) japsonline.com | Method 2 (for 8 Nitrosamines) windows.net |
|---|---|---|
| Column | ACE C18-AR (150 x 4.6 mm, 3 µm) | Kinetex F5 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in Water |
| Mobile Phase B | 100% Methanol | Methanol |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 50 µL | 10 µL |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. dtic.mil The properties of the mobile phase in SFC are intermediate between a gas and a liquid, allowing for high diffusivity and low viscosity, which can lead to rapid analysis. wikipedia.org
SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules and for the separation of chiral compounds. wikipedia.org While its application is most established in pharmaceutical analysis for chiral separations, its utility extends to other areas. wikipedia.org For instance, SFC has been explored for the analysis of explosives like nitroaromatics and nitramines. dtic.mil
In the context of nitrosamine analysis, SFC represents a potential, though less commonly reported, alternative to GC and LC. Given that SFC is a form of normal-phase chromatography, it could be advantageous for separating polar nitrosamines that are challenging to retain in reversed-phase LC. wikipedia.org The use of nitrous oxide has been studied as a hold-up time marker in SFC, which is relevant for ensuring accurate and reproducible chromatographic measurements. nih.gov
Sample Preparation Methodologies
Sample preparation is a crucial and often time-intensive part of the analytical workflow for nitrosamines. acs.orgresearchgate.net Its primary goals are to isolate the analytes of interest from interfering matrix components and to enrich their concentration, thereby enhancing the accuracy and reliability of the subsequent analysis. acs.org The main techniques used for N,N-Diethyl-2-nitrosoethan-1-amine and related compounds are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. It is recognized as a more rapid and efficient alternative to traditional liquid-liquid extraction, often reducing solvent consumption and offering the potential for automation. nih.gov For N-nitrosamines, SPE has been successfully applied to various sample types, including drinking water, food, and pharmaceutical products. sciex.comosha.gov
The process involves passing a liquid sample through a cartridge containing a solid adsorbent. The target analyte, such as this compound, is retained on the sorbent material while the bulk of the matrix passes through. Subsequently, the analyte is eluted from the cartridge using a small volume of a suitable solvent. The choice of sorbent is critical; materials like coconut charcoal and various polymeric sorbents are commonly used for nitrosamine extraction. researchgate.net For instance, U.S. EPA Method 521 specifies the use of coconut charcoal-based SPE cartridges for the analysis of seven nitrosamines in drinking water, achieving recoveries between 77-106%. researchgate.net
Recent research has focused on developing novel SPE sorbents for enhanced selectivity. One such advancement is the use of Molecularly Imprinted Polymers (MIPs), which are synthesized to have specific recognition sites for a target molecule or structurally related compounds. A study on the determination of five less polar N-nitrosamines in water and beverage samples using a new MIP-SPE method demonstrated excellent recoveries.
Table 1: Research Findings on Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE) for Nitrosamines
| Compound | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| N-Nitrosodiethylamine | 5 | 102 | 4.5 |
| 20 | 99 | 3.1 | |
| 50 | 101 | 4.2 | |
| N-Nitrosopiperidine | 5 | 98 | 6.2 |
| 20 | 103 | 5.5 | |
| 50 | 107 | 3.9 | |
| N-Nitrosodi-n-propylamine | 5 | 93 | 9.8 |
| 20 | 95 | 7.3 | |
| 50 | 98 | 6.1 | |
| N-Nitrosodibutylamine | 5 | 99 | 8.4 |
| 20 | 101 | 6.8 | |
| 50 | 105 | 5.3 | |
| N-Nitrosodiphenylamine | 5 | 96 | 7.5 |
| 20 | 94 | 8.1 | |
| 50 | 99 | 6.4 | |
| Data sourced from a study on MIP-SPE coupled with HPLC-MS/MS for the determination of NAs in water and beverage samples. sciex.com |
Liquid-Liquid Extraction (LLE) is a conventional and fundamentally important sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For the analysis of volatile nitrosamines, LLE is a common procedure, often utilizing solvents like dichloromethane (B109758). nih.gov The process involves vigorously mixing the sample with the extraction solvent, allowing the target analyte to partition into the organic phase. After separation of the layers, the organic extract, now containing the analyte, is collected for further concentration and analysis. mdpi.com
While simple and widely applicable, LLE can be labor-intensive, time-consuming, and require significant volumes of organic solvents, which raises environmental and safety concerns. researchgate.netnih.gov The efficiency of the extraction depends on factors such as the partition coefficient of the analyte, the solvent-to-sample volume ratio, and the pH of the aqueous sample. mdpi.com Multiple extractions are often performed to increase recovery. nih.gov
Several studies have validated LLE methods for nitrosamine quantification. For example, a method for analyzing nine volatile N-nitrosamines in meat products using dichloromethane extraction followed by a buffer wash yielded recoveries between 70% and 114% for samples spiked at 10 and 100 µg/kg. nih.gov Another study optimizing LLE for nitrosamines in water demonstrated how recovery is dependent on the volume of extraction solvent used.
Table 2: Research Findings on Liquid-Liquid Extraction (LLE) Recovery of Nitrosamines from Water
| Compound | Recovery with 50 mL Dichloromethane (%) | Recovery with 100 mL Dichloromethane (%) | Recovery with 150 mL Dichloromethane (%) | Recovery with 200 mL Dichloromethane (%) |
| N-Nitrosodimethylamine (NDMA) | 18 | 33 | 55 | 70 |
| N-Nitrosomethylethylamine (NMEA) | 45 | 70 | 98 | 110 |
| N-Nitrosodiethylamine (NDEA) | 58 | 85 | 120 | 135 |
| N-Nitrosodi-n-propylamine (NDPA) | 75 | 105 | 150 | 160 |
| N-Nitrosodiisopropylamine (NDIPA) | 84 | 110 | 155 | 165 |
| N-Nitrosodi-n-butylamine (NDBA) | 80 | 108 | 162 | 170 |
| Data sourced from a study optimizing LLE conditions for N-nitrosamine analysis in drinking water. mdpi.com |
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.gov It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed directly to a liquid sample or to the headspace above the sample, where analytes partition from the sample matrix into the fiber coating. mdpi.com After an equilibrium period, the fiber is withdrawn and transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com
SPME is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. Its advantages include speed, simplicity, minimal sample volume requirements, and the elimination of organic solvents. mit.edunasa.gov The extraction efficiency is influenced by factors such as the type and thickness of the fiber coating, extraction time, temperature, sample pH, and salt concentration. nih.gov
A method developed for the extraction of seven N-nitrosamines from water using SPME demonstrated the technique's effectiveness and its compatibility with various gas chromatography detectors. The study highlights the excellent selectivity and fast analysis time, making it ideal for routine screening.
Table 3: Research Findings on Method Detection Limits (MDLs) for Nitrosamines using SPME
| Compound | MDL with Nitrogen Chemiluminescence Detection (ng/L) | MDL with Nitrogen-Phosphorus Detection (ng/L) | MDL with Chemical Ionization Mass Spectrometry (ng/L) |
| N-Nitrosodimethylamine (NDMA) | 30 | 890 | 150 |
| N-Nitrosomethylethylamine (NMEA) | 20 | 290 | 100 |
| N-Nitrosodiethylamine (NDEA) | 20 | 210 | 100 |
| N-Nitrosopyrrolidine (NPYR) | 10 | 150 | 80 |
| N-Nitrosodi-n-propylamine (NDPA) | 10 | 110 | 80 |
| N-Nitrosopiperidine (NPIP) | 10 | 180 | 80 |
| N-Nitrosomorpholine (NMOR) | 200 | 1400 | 200 |
| Data sourced from a study on the SPME of N-nitrosamine compounds from water. mit.edunasa.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of N-nitrosamines. These methods provide detailed information about the electronic and geometric structures of these molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. dergipark.org.trmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
For N-nitrosamines, DFT calculations have been used to determine these orbital energies. For instance, studies on N-nitrosodimethylamine (NDMA) have explored its electronic properties. researchgate.net While specific values for N,N-Diethyl-2-nitrosoethan-1-amine are not published, the general principles apply. The HOMO in nitrosamines is typically localized on the nitrogen and oxygen atoms of the nitroso group, while the LUMO is distributed over the N-N-O moiety. chula.ac.th
Table 1: Representative Frontier Orbital Energies for N-Nitrosamine Compounds (Illustrative)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| N-Nitrosodimethylamine | DFT/B3LYP/6-311++G(d,p) | -6.8 | -0.5 | 6.3 | researchgate.net (Illustrative) |
| N-Nitrosopiperidine | - | - | - | - | researchgate.net (Qualitative) |
Note: The values in this table are illustrative and based on general findings for N-nitrosamines. Specific computational details can influence the exact values.
Computational methods are powerful tools for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. For N-nitrosamines, understanding the energetics of their metabolic activation is crucial to explaining their carcinogenic activity. The metabolic activation of many nitrosamines is initiated by enzymatic α-hydroxylation, a process that can be modeled computationally. nih.gov
DFT calculations can be used to determine the activation energies for various reaction pathways, providing insights into the most probable mechanisms. For example, computational studies on the formation of N-nitrosodimethylamine from dimethylamine (B145610) during chloramination and ozonation have elucidated the reaction mechanisms by calculating the energetics of different pathways. nih.gov These studies help in understanding and potentially mitigating the formation of these hazardous compounds.
N-nitrosamines can exist in different conformations due to restricted rotation around the N-N bond, which exhibits partial double bond character. acanthusresearch.com This restricted rotation can lead to the existence of syn and anti isomers (also referred to as Z and E isomers), which can have different stabilities and reactivities. acanthusresearch.comresearchgate.net
Computational methods, such as DFT and ab initio calculations, are used to perform conformational analysis and optimize the molecular geometry of these isomers. researchgate.net These studies can predict the relative energies of different conformers and the energy barriers for their interconversion. For example, NMR studies combined with computational analysis have been used to determine the preferred conformations of various heterocyclic nitrosamines. cdnsciencepub.com The geometry of the amine nitrogen in nitrosamines is nearly trigonal, and this structural feature influences their chemical behavior. cdnsciencepub.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For N-nitrosamines, QSAR models have been developed to predict their carcinogenic potency and reactivity. nih.govnih.gov
These models often use a combination of quantum mechanical and classical descriptors to build a predictive relationship. nih.gov Descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobic characteristics. By developing robust QSAR models, it is possible to estimate the potential risk of uncharacterized nitrosamines without the need for extensive experimental testing. Recent work has focused on developing both statistical and expert rule-based models to predict the likelihood of nitrosation for various amines. acs.orgacs.org
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not available, this technique is generally applied to understand how molecules like nitrosamines interact with their environment, such as solvent molecules or biological macromolecules like DNA and proteins.
MD simulations can provide insights into the solvation of nitrosamines, their transport across cell membranes, and their binding to the active sites of metabolic enzymes like cytochrome P450. mtu.edu Understanding these intermolecular interactions at a molecular level is crucial for a complete picture of their biological activity. For instance, MD simulations could be used to explore the binding of NDEA to its target enzymes, complementing the static picture provided by quantum chemical calculations.
Environmental Fate and Abiotic/biotic Transformations
Occurrence and Detection in Environmental Matrices
No data is currently available regarding the presence or detection of N,N-Diethyl-2-nitrosoethan-1-amine in various environmental compartments such as water, soil, or air.
Biotic Transformation Pathways
There is no available research on the microbial degradation or biotransformation of this compound.
Should a standard chemical name or a CAS number for the intended compound be provided, a renewed search for the relevant scientific information can be conducted.
Enzymatic Conversion Mechanisms
The biotransformation of this compound, more commonly known as N-nitrosodiethylamine (NDEA), is predominantly a process of metabolic activation catalyzed by a superfamily of enzymes known as cytochromes P450 (CYP). oup.com This enzymatic conversion is a critical determinant of the compound's biological activity. The primary mechanism involves the hydroxylation of the α-carbon atom relative to the nitroso group, a reaction that initiates a cascade of chemical transformations. researchgate.net
The metabolic activation of NDEA is not a uniform process and exhibits significant interindividual variability, largely attributable to genetic polymorphisms and differential expression of the involved CYP enzymes. nih.gov The liver is the primary site of this metabolism, where a host of microsomal enzymes are responsible for the biotransformation of xenobiotics. pjoes.com
The enzymatic conversion of NDEA is primarily oxidative and proceeds through several key steps. The initial and rate-limiting step is the α-hydroxylation, which leads to the formation of an unstable α-hydroxynitrosamine. researchgate.net This intermediate can then undergo spontaneous decomposition to yield an aldehyde and a monoalkylnitrosamine, which is also unstable and can further break down to generate reactive electrophilic species. pjoes.com
Another metabolic pathway for N-nitrosamines is denitrosation, which involves the removal of the nitroso group. nih.gov This can be a detoxification pathway, but in some cases, the resulting metabolites can also have biological activity. nih.gov The balance between α-hydroxylation and denitrosation can be influenced by the specific CYP isozyme involved and the chemical structure of the nitrosamine (B1359907). nih.gov
The key enzymes implicated in the metabolism of NDEA in humans are CYP2A6 and CYP2E1. nih.govnih.gov Studies have shown a high correlation between NDEA metabolism and coumarin (B35378) 7-hydroxylation, a marker for CYP2A6 activity. nih.gov Similarly, CYP2E1, which is known for its role in the metabolism of small-molecule compounds, is also involved in NDEA biotransformation. oup.comnih.gov While CYP2E1 is the primary enzyme for the metabolism of N-nitrosodimethylamine (NDMA), its role in NDEA metabolism is shared with CYP2A6. oup.comnih.gov Other P450 enzymes such as those in the CYP2C and CYP3A families appear to have a less significant role in the activation of NDEA. oup.comnih.gov
The efficiency of NDEA metabolism is influenced by the length of the alkyl chains. As the alkyl chains increase in length, the specificity of CYP2E1 for the nitrosamine decreases, and other P450 isoforms become more involved in the metabolic process. oup.com
The enzymatic conversion of NDEA results in the formation of various metabolites. The de-ethylation of NDEA leads to the formation of acetaldehyde. nih.gov The subsequent breakdown of the unstable intermediates can lead to the formation of reactive ethyl diazonium ions, which are potent alkylating agents.
The following table summarizes the key enzymes involved in the metabolism of N-nitrosodiethylamine and their roles:
| Enzyme Family | Specific Isozyme | Role in NDEA Metabolism | Supporting Evidence |
| Cytochrome P450 | CYP2A6 | Major enzyme for NDEA dealkylation in humans. nih.govnih.gov | High correlation with coumarin 7-hydroxylation. nih.gov Inhibition by CYP2A6-specific antibodies significantly reduces NDEA metabolism. nih.gov |
| Cytochrome P450 | CYP2E1 | Involved in the metabolic activation of NDEA. oup.comnih.govnih.gov | Plays a more dominant role in the metabolism of nitrosamines with smaller alkyl groups like NDMA. oup.com |
Research has also investigated the kinetics of NDEA metabolism by different CYP enzymes. For instance, studies with mouse liver microsomes have indicated the involvement of at least two enzymes in the dealkylation of NDEA, with Cyp2a-5 (the mouse ortholog of human CYP2A6) showing a high affinity for NDEA. nih.gov
Mechanistic Investigations of Molecular Interactions
Molecular Recognition and Binding with Biomacromolecules (e.g., Proteins, Nucleic Acids)
N-Nitrosodiethylamine (NDEA) in its parent form is chemically stable and does not directly bind with high affinity to most biomacromolecules. Its potent biological activity stems from its metabolic activation into reactive electrophilic species. nih.govnih.gov However, the parent compound does interact with the active sites of metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov
Studies investigating the interaction of N-nitrosamines with specific CYP isozymes, such as CYP2E1, reveal binding within the enzyme's active site. nih.gov This recognition is a prerequisite for the biotransformation process that ultimately generates the reactive intermediates responsible for binding to nucleic acids. The binding affinity (represented by the spectral dissociation constant, Ks) of N-nitrosamines to these enzymes can vary, influencing the rate of metabolism. For instance, CYP2E1 exhibits a high binding affinity for small dialkylnitrosamines like NDEA. nih.govresearchgate.net
Once metabolized, the resulting electrophilic intermediates, primarily the ethyldiazonium ion, readily react with nucleophilic sites on biomacromolecules. The primary targets for this binding are nucleic acids (DNA and RNA), leading to the formation of covalent adducts rather than recognition through non-covalent molecular forces. nih.govwikipedia.org There is little evidence to suggest specific, high-affinity non-covalent binding of the activated metabolites to proteins or nucleic acids; instead, the interactions are characterized by covalent bond formation at accessible nucleophilic centers.
Chemical Adduct Formation with DNA and RNA
The genotoxicity of NDEA is mediated by the formation of covalent adducts with the bases of DNA and RNA. This process occurs after NDEA is metabolically activated to a potent alkylating agent. nih.govnih.gov
Alkylation Mechanisms on Nucleobases (e.g., Guanine)
The primary mechanism of NDEA-induced alkylation begins with its biotransformation. Cytochrome P450 enzymes catalyze the hydroxylation of one of the α-carbon atoms (the carbon atom adjacent to the nitroso group). nih.govresearchgate.net This creates an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate spontaneously decomposes, releasing acetaldehyde and forming an ethyldiazonium ion (CH₃CH₂N₂⁺). nih.govresearchgate.net
The ethyldiazonium ion is a powerful electrophile that readily reacts with nucleophilic centers in DNA. Guanine is a particularly susceptible target due to its electron-rich nitrogen and oxygen atoms. The ethyldiazonium ion attacks these sites in an Sₙ1-like or Sₙ2-like reaction, transferring an ethyl group to the DNA base. osti.gov The most frequent sites of alkylation on guanine are the N7 and O⁶ positions. nih.govnih.gov Alkylation can also occur at other sites, including the N3 position of adenine. nih.gov
Formation of Specific Adducts (e.g., O⁶-Alkylguanine)
The reaction between the ethyldiazonium ion and nucleic acids results in a spectrum of ethylated adducts. The formation of these specific adducts is critical to the mutagenic and carcinogenic properties of NDEA. nih.gov
Key DNA adducts formed by NDEA include:
O⁶-Ethylguanine (O⁶-EtGua): This is considered one of the most significant pro-mutagenic lesions. nih.govwikipedia.org Unlike N7-alkylated guanine, the ethyl group at the O⁶ position disrupts the normal Watson-Crick hydrogen bonding face of the base. This causes O⁶-EtGua to mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org
N7-Ethylguanine (N7-EtGua): This is often the most abundant adduct formed. nih.govnih.gov While N7-alkylation does not directly alter the hydrogen bonding face of guanine, it can destabilize the glycosidic bond between the base and the deoxyribose sugar, potentially leading to depurination and the formation of an abasic site. nih.gov
O⁴-Ethylthymine (O⁴-EtT): Ethylation at the O⁴ position of thymine is also a miscoding lesion, similar to O⁶-EtGua. nih.gov
Other Adducts: Other minor adducts include N3-ethyladenine (N3-EtA) and O²-ethylthymine (O²-EtT). nih.gov
| Adduct Name | Abbreviation | Site of Formation | Significance |
|---|---|---|---|
| O⁶-Ethylguanine | O⁶-EtGua | O⁶ position of Guanine | Highly pro-mutagenic; causes G:C → A:T transitions. nih.gov |
| N7-Ethylguanine | N7-EtGua | N7 position of Guanine | Most abundant adduct; can lead to depurination. nih.gov |
| O⁴-Ethylthymine | O⁴-EtT | O⁴ position of Thymine | Pro-mutagenic lesion. nih.gov |
| N3-Ethyladenine | N3-EtA | N3 position of Adenine | Minor adduct. nih.gov |
Formation and Reactivity of S-Nitrosothiols
The metabolism of N-nitrosamines can lead to the release of nitric oxide (NO). nih.gov NO is a highly reactive signaling molecule that can interact with various biological targets, including thiol groups (-SH) present in cysteine residues of proteins and in low-molecular-weight molecules like glutathione (GSH). The reaction between NO and a thiol can form an S-nitrosothiol (RSNO). nih.gov
Several mechanisms can lead to the formation of S-nitrosothiols from NO:
Reaction with higher oxides of nitrogen: NO can be oxidized to dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent that reacts directly with thiols to form RSNOs. nih.gov
Metal-catalyzed nitrosation: Transition metals, such as iron or copper, can facilitate the reaction between NO and thiols. nih.govmdpi.com
Radical reactions: The reaction of a thiyl radical (RS•) with an NO radical can form an RSNO. nih.gov
While NDEA metabolism can be a source of NO, the direct formation of S-nitrosothiols as a major pathway of its molecular interactions is less characterized than DNA alkylation. However, if NO is released, it can be incorporated into the cellular pool of reactive nitrogen species, potentially leading to the S-nitrosylation of proteins. This S-nitrosylation is a post-translational modification that can alter protein function, thereby affecting cellular signaling pathways. nih.govwikipedia.org
Role of Microsomal Mixed Function Oxidases in Biotransformation
The biotransformation of NDEA into its reactive, DNA-alkylating form is a critical step that is almost entirely dependent on the activity of microsomal mixed function oxidases, also known as the cytochrome P450 (CYP) system. oup.comnih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells. tandfonline.com
Several CYP isozymes are capable of metabolizing NDEA, with significant activity attributed to CYP2E1 and CYP2A6 . nih.govnih.gov CYP2E1 is particularly efficient at metabolizing small nitrosamines and is inducible by substances like ethanol. nih.govtandfonline.com
The key reaction is an α-hydroxylation , where the enzyme inserts a hydroxyl group onto the carbon adjacent to the N-nitroso group. nih.govoup.com
Metabolic Activation Pathway:
Binding: NDEA binds to the active site of a CYP enzyme, such as CYP2E1. nih.gov
Hydroxylation: The CYP enzyme hydroxylates an α-carbon of NDEA, forming α-hydroxy-N-nitrosodiethylamine. nih.gov
Decomposition: This intermediate is unstable and rapidly decomposes non-enzymatically.
Formation of Electrophile: The decomposition yields acetaldehyde and the highly reactive ethyldiazonium ion, which is the ultimate alkylating agent that damages DNA. researchgate.net
A minor metabolic pathway involving ß-hydroxylation can also occur, which results in a hydroxyethyldiazonium ion, but this pathway is significantly less prevalent. nih.gov
| Enzyme | Primary Role | Notes |
|---|---|---|
| CYP2E1 | Major catalyst for NDEA α-hydroxylation. tandfonline.comnih.gov | Highly efficient for small nitrosamines; inducible by ethanol. |
| CYP2A6 | Significant contributor to NDEA activation. nih.govnih.gov | Activity shows high interindividual variation. nih.gov |
| CYP3A4, CYP2C | Minor roles in NDEA metabolism. oup.comnih.gov | Contribute to a lesser extent compared to CYP2E1 and CYP2A6. |
Interaction with Cellular Redox Systems and Nitric Oxide Pathways
The metabolism of NDEA significantly perturbs cellular redox homeostasis and interacts with nitric oxide (NO) signaling pathways. These interactions contribute to the cellular stress and damage initiated by the compound.
Interaction with Cellular Redox Systems: NDEA metabolism is a source of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a disruption of the cell's antioxidant defense systems. scienceopen.comresearchgate.net
ROS Generation: The metabolic activity of CYP enzymes, particularly CYP2E1, is known to be "leaky," resulting in the production of superoxide anions and hydrogen peroxide. The metabolism of NDEA can exacerbate this ROS generation. scienceopen.com
Lipid Peroxidation: The generated ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This damages membranes and produces reactive aldehydes that can form additional DNA adducts. scienceopen.com
Depletion of Antioxidants: The primary cellular non-enzymatic antioxidant, glutathione (GSH), can be depleted in response to the oxidative stress induced by NDEA. researchgate.net Antioxidant enzymes like catalase and glutathione peroxidase may also have their activities altered. researchgate.netnih.gov
Interaction with Nitric Oxide Pathways: N-nitrosamines can be decomposed by reactive oxygen species (such as those generated by the Fenton reaction) to release nitric oxide (NO). nih.gov This links NDEA exposure directly to NO biology.
NO Production: Studies have shown that NDEA can induce the expression of inducible nitric oxide synthase (iNOS) in immune cells, leading to increased production of NO. nih.gov
Formation of Peroxynitrite: The NO produced can react with superoxide anions (also generated during NDEA metabolism) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Peroxynitrite can cause nitrative damage to proteins (forming nitrotyrosine), lipids, and DNA, further contributing to cellular injury. nih.gov
This interplay creates a damaging cycle where NDEA metabolism generates both alkylating agents and oxidative/nitrative stress, overwhelming cellular defense systems and leading to widespread macromolecular damage.
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of N-nitrosamines is typically achieved through the nitrosation of secondary amines. pjoes.comwikipedia.org However, traditional methods often lack the selectivity required for complex molecules or can lead to the formation of unwanted byproducts. Future research should focus on developing novel synthetic strategies for N,N-Diethyl-2-nitrosoethan-1-amine that offer high yield and selectivity.
Promising areas of investigation include:
Catalytic Nitrosation: Exploring the use of metal or organocatalysts could provide milder reaction conditions and improved control over the nitrosation process.
Flow Chemistry: Continuous flow reactors may offer better control over reaction parameters such as temperature and mixing, potentially increasing selectivity and safety.
Alternative Nitrosating Agents: Research into novel nitrosating agents beyond traditional nitrite (B80452) salts in acidic conditions could lead to more efficient and selective syntheses. sci-hub.se An electrochemical method using sodium nitrite in aqueous acetonitrile (B52724) has shown promise for synthesizing a variety of N-nitrosamines with high yields, avoiding harsh acidic conditions. researchgate.net
Selective C-H Functionalization: A method for the selective synthesis of β-nitrated N-heterocycles and N-nitroso-2-alkoxyamine aldehydes from inactivated cyclic amines has been developed, suggesting that targeted functionalization of the ethyl chain prior to or during nitrosation could be a viable strategy. rsc.org
The development of such methods would not only facilitate the production of this compound for further study but also contribute to the broader field of synthetic organic chemistry.
Innovations in Trace-Level Analytical Methodologies
The detection and quantification of N-nitrosamines at trace levels is a significant analytical challenge, often necessitated by their potential presence as contaminants. ijpsjournal.com Future research on this compound will require the development and validation of highly sensitive and selective analytical methods.
Key areas for innovation include:
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a powerful tool for identifying and quantifying unknown nitrosamines. ijpsjournal.comdigitellinc.com Developing specific LC-MS/MS or GC-MS/MS methods for this compound will be essential. A study on metronidazole (B1676534) benzoate (B1203000) utilized high-performance liquid chromatography/atmospheric-pressure chemical ionization tandem mass spectrometry (HPLC-APCI-MS/MS) to achieve low limits of detection (0.22-0.80 ng/ml) and quantification (0.33-1.20 ng/ml) for various N-nitrosamines. nih.gov
Novel Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), can improve the enrichment of trace amounts of this compound from complex matrices, thereby enhancing detection limits.
Derivatization Strategies: The development of specific derivatization reagents that react with this compound to form highly fluorescent or easily ionizable products could significantly improve the sensitivity of detection by techniques like HPLC with fluorescence detection (FLD). ijpsjournal.com
The following table summarizes various analytical techniques that could be adapted and optimized for the analysis of this compound.
| Analytical Technique | Abbreviation | Potential Application for this compound |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile N-nitrosamines. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of non-volatile or thermally labile N-nitrosamines. |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurements for unambiguous identification. |
| Tandem Mass Spectrometry | MS/MS | Enhanced selectivity and sensitivity for quantification in complex matrices. |
| Solid-Phase Microextraction | SPME | Pre-concentration of the analyte from liquid or gas samples. |
Advanced Computational Modeling of Reactivity and Environmental Behavior
Computational chemistry provides a powerful avenue for predicting the properties and behavior of molecules without the need for extensive laboratory experiments. For this compound, advanced computational modeling can offer significant insights.
Future research should employ methods such as:
Density Functional Theory (DFT): DFT calculations can be used to model the geometric and electronic structure of this compound, providing information about its stability, reactivity, and spectroscopic properties. nih.govacs.org Such studies can also elucidate reaction mechanisms, such as decomposition pathways. conicet.gov.arrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in aqueous solution or in contact with biological membranes, to predict its environmental fate and transport.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing the computed properties of this compound with those of known N-nitrosamines, QSAR models can be developed to predict its potential biological activity.
Computational studies have been successfully used to investigate the decomposition of N-nitrosodimethylamine (NDMA) and to predict the DNA-reactivity of various N-nitrosamines by modeling their metabolic activation pathways. nih.govacs.orgconicet.gov.ar Similar approaches would be invaluable for understanding this compound.
Exploration of Specific Chemical Transformations in Complex Systems
The chemical transformations of N-nitrosamines in complex environments, such as biological systems or environmental compartments, are of great interest. Future research should focus on elucidating the specific chemical reactions that this compound may undergo.
Key areas of exploration include:
Metabolic Pathways: Investigating the metabolism of this compound in vitro using liver microsomes or other enzyme systems can identify the cytochrome P450 (CYP) enzymes responsible for its biotransformation and characterize the resulting metabolites. researchgate.net The metabolic activation of N-nitrosamines is a critical step in their biological effects. wikipedia.org
Environmental Fate: Studies on the degradation of this compound under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation) are needed to understand its persistence and fate in soil and water. cdc.govacs.org N-nitrosamines have been found to be susceptible to photolysis and microbial degradation. acs.org
Reactions with Biomolecules: Investigating the potential for this compound or its metabolites to react with cellular macromolecules like DNA and proteins is crucial for understanding its mechanism of action at a molecular level. researchgate.net
Q & A
Q. How can computational modeling predict environmental persistence of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradability (e.g., BIOWIN3) and bioaccumulation (log Kow ≈ 0.95).
- Molecular Dynamics : Simulate hydrolysis rates in aqueous environments (pH 7, 25°C) using Amber force fields. Experimental validation via half-life measurements in buffer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
